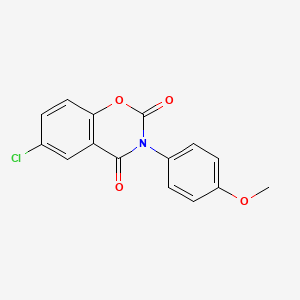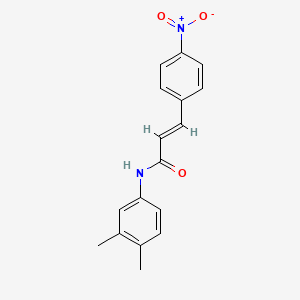
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANA is a yellow crystalline powder that is soluble in organic solvents, and it is often used as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the covalent modification of the active site of the enzyme. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide contains a Michael acceptor group, which reacts with the nucleophilic residues in the active site of the enzyme. This covalent modification results in the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of acyltransferases by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to affect lipid metabolism and protein acylation. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the activity of other enzymes, including proteases and kinases. The inhibition of these enzymes by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used to study the role of these enzymes in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to irreversibly inhibit the activity of enzymes. This allows for the study of the role of specific enzymes in various biological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in scientific research. One area of research is the development of new inhibitors of acyltransferases based on the structure of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide. Another area of research is the study of the role of acyltransferases in various diseases, including cancer and metabolic disorders. Additionally, the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in the study of other enzymes, including proteases and kinases, could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 3,4-dimethylphenylamine and 4-nitrocinnamic acid. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the covalent modification of the active site of the enzyme. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in scientific research, including the development of new inhibitors of acyltransferases and the study of the role of acyltransferases in various diseases.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 3,4-dimethylphenylamine and 4-nitrocinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. One of the primary uses of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is in the study of the mechanism of action of acyltransferases. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be a potent inhibitor of acyltransferases, which are enzymes that are involved in the transfer of acyl groups from one molecule to another. The inhibition of acyltransferases by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used to study the role of these enzymes in various biological processes, including lipid metabolism and protein acylation.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-7-15(11-13(12)2)18-17(20)10-6-14-4-8-16(9-5-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZDVRONJBODY-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


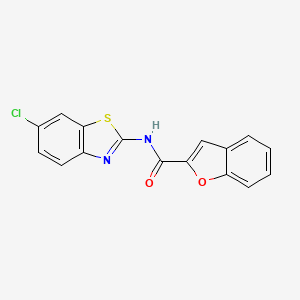
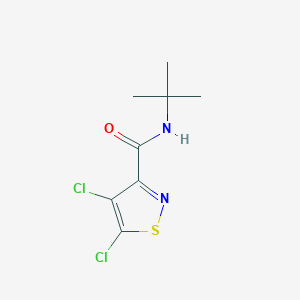

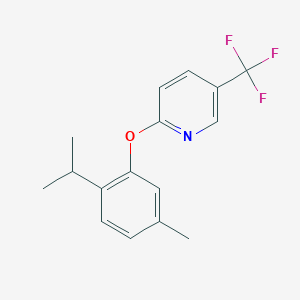
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
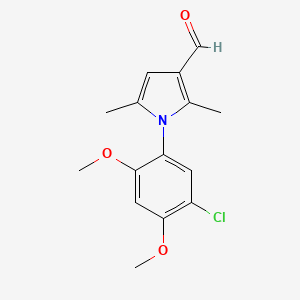
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
